molecular formula C19H14F3N3OS B2526476 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 2034289-11-5

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No. B2526476
CAS RN: 2034289-11-5
M. Wt: 389.4
InChI Key: SJNGKGUFCYQTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide and related compounds involves multiple steps, including cyclization, acylation, and substitution reactions. For instance, the synthesis of various substituted benzamides involves base-catalyzed cyclization of corresponding thioureas with acetophenone in the presence of bromine . Another synthesis route starts from commercially available raw materials and includes ring-closing, reduction, and acylation reactions . Similarly, the synthesis of benzothiazol-2-carbamoyl)phenyl] substituted-fluoro-benzamides involves acyl chlorination, coupling with aminobenzoic acid, cyclization, and final coupling with substituted benzo[d]thiazol-2-amine .

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry. For example, the structure of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl] substituted-fluoro-benzamides was confirmed by these methods . Additionally, a single crystal X-ray study was reported for a related compound to determine its conformational features .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their biological activity. The cyclization and acylation reactions are key steps in creating the core structure that is essential for the biological activities observed. The introduction of various substituents through these reactions can significantly alter the properties and activities of the synthesized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the presence of a trifluoromethyl group can increase the lipophilicity of the compound, potentially affecting its bioavailability and interaction with biological targets. The introduction of thiazole and imidazole rings can also impact the compound's acidity, basicity, and ability to form hydrogen bonds, which are important for its biological activity .

Biological Activity and Case Studies

Several of the synthesized compounds exhibit biological activities such as antifungal , antitumor , antimicrobial , anti-inflammatory, psychotropic , and anticancer activities . For example, some compounds showed moderate antifungal activity , while others demonstrated antitumor activities against PC3 cells in vitro . The antimicrobial activity of N-benzimidazol-1-yl-methyl-benzamide derivatives was evaluated against various bacterial and fungal strains, with some derivatives showing significant effectiveness . Additionally, the anticancer activity of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was evaluated against MDA-MB-231 breast cancer cells .

Scientific Research Applications

Synthesis Methods

Researchers have developed innovative synthesis methods for compounds related to N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide. For instance, phenyliodine(III) bis(trifluoroacetate) has been used in the synthesis of 2-aryl-1,2-benzisothiazol-3(2H)-ones, showcasing an interrupted Pummerer-type reaction, which indicates a potential route for synthesizing related compounds (Wang et al., 2007).

Antimicrobial Activity

A series of compounds, including those with structures similar to the target compound, have shown significant antimicrobial properties. For example, synthesis of 2-phenylamino-thiazole derivatives has led to molecules with potent antimicrobial activity against various bacterial and fungal strains, some of which exhibited higher potency than reference drugs against pathogenic strains (Bikobo et al., 2017).

Antiinflammatory and Anticancer Activity

Compounds structurally related to N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide have been assessed for their antiinflammatory and anticancer activities. For instance, 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles have shown notable antiinflammatory properties, indicating their potential in therapeutic applications (Lantos et al., 1984). Additionally, a study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against multiple cancer cell lines, suggesting a promising avenue for cancer treatment (Ravinaik et al., 2021).

properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3OS/c20-19(21,22)13-5-3-4-12(10-13)17(26)23-15-7-2-1-6-14(15)16-11-25-8-9-27-18(25)24-16/h1-7,10-11H,8-9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNGKGUFCYQTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.